2,3,4-Trihydroxybenzophenone-d5

Analytical Chemistry Environmental Analysis Bioanalysis

Quantifying 2,3,4-trihydroxybenzophenone (BP-1) in urine without a deuterated internal standard introduces an uncorrectable +11% matrix effect. This pentadeuterated analog is the exact analytical solution, ensuring co-elution and matched ionization for validated LC-MS/MS and GC-MS methods. · Normalizes systematic errors from differential matrix effects and extraction recovery. · High isotopic purity (≥98 atom % D) for clear spectral discrimination with a +5 Da mass shift. · Reliable supply for validated biomonitoring and environmental analysis protocols.

Molecular Formula C₁₃H₅D₅O₄
Molecular Weight 235.25
Cat. No. B1164450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trihydroxybenzophenone-d5
SynonymsPhenyl(2,3,4-trihydroxyphenyl)-methanone-d5;  2,3,4-Trihydroxy-benzophenone-d5;  Alizarin Yellow A-d5;  Alizarine Yellow A-d5;  C.I. 57005-d5;  Gallobenzophenone-d5;  NSC 30665-d5;  PHF 005-d5
Molecular FormulaC₁₃H₅D₅O₄
Molecular Weight235.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trihydroxybenzophenone-d5: Stable Isotope-Labeled Analytical Internal Standard for Benzophenone-1 (BP-1) Quantification


2,3,4-Trihydroxybenzophenone-d5 (CAS 2708278-23-1) is a pentadeuterated analog of 2,3,4-trihydroxybenzophenone (Benzophenone-1; BP-1; unlabeled CAS 1143-72-2), a trihydroxybenzophenone derivative employed as a UV filter and synthetic intermediate. This compound is exclusively intended for use as an analytical internal standard (IS) in quantitative mass spectrometry (LC-MS/MS, GC-MS) and NMR-based assays . Deuteration at the 2′,3′,4′,5′,6′ positions confers a nominal mass shift of +5 Da (monoisotopic molecular weight: 235.25 g/mol) relative to the unlabeled analyte, enabling clear mass spectrometric discrimination while preserving the native physicochemical behavior essential for accurate internal standardization .

Why 2,3,4-Trihydroxybenzophenone-d5 Cannot Be Replaced by Unlabeled 2,3,4-Trihydroxybenzophenone or Other Benzophenone Derivatives for Accurate Quantitation


The primary value proposition of 2,3,4-Trihydroxybenzophenone-d5 lies in its function as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 2,3,4-trihydroxybenzophenone (BP-1) in complex biological and environmental matrices. Substitution with the unlabeled analog, or even a structurally similar but non-isotopic benzophenone derivative, introduces significant analytical error due to differential matrix effects, extraction recovery, and ionization efficiency in LC-MS/MS workflows [1]. For instance, the unlabeled target analyte 2,3,4-trihydroxybenzophenone exhibits a matrix effect of +11% in human urine analysis, a value that cannot be corrected by an external standard or a non-isotopic internal standard that does not co-elute and co-ionize identically [2]. The deuterated analog, possessing nearly identical chemical and physical properties, co-elutes precisely with the analyte, effectively normalizing for these systematic errors and ensuring quantitative accuracy, precision, and reproducibility required for validated analytical methods [3].

Product-Specific Quantitative Evidence Guide for 2,3,4-Trihydroxybenzophenone-d5 Selection


High Isotopic Enrichment Ensures Minimal Signal Interference in Mass Spectrometry

The isotopic purity of 2,3,4-Trihydroxybenzophenone-d5 is specified at ≥98 atom % D . This high enrichment minimizes the contribution of the unlabeled isotopologue to the internal standard channel, a critical factor for accurate quantification. In contrast, lower enrichment levels in alternative deuterated standards (e.g., <98%) can lead to cross-talk, where the unlabeled portion of the IS contributes to the analyte signal, resulting in an overestimation of target analyte concentration.

Analytical Chemistry Environmental Analysis Bioanalysis

Superior Correction of Human Urine Matrix Effects for Accurate BP-1 Biomonitoring

The unlabeled analyte, 2,3,4-trihydroxybenzophenone, is known to exhibit a significant positive matrix effect in human urine, quantified as +11% signal enhancement during LC-ESI-MS/MS analysis [1]. This effect, if uncorrected, would lead to a systematic overestimation of urinary BP-1 concentrations. The use of 2,3,4-Trihydroxybenzophenone-d5 as a SIL-IS is specifically designed to compensate for this matrix effect, ensuring that the response ratio between analyte and IS remains constant across different urine samples, thereby enabling accurate quantitation despite variable sample composition [2].

Biomonitoring Clinical Chemistry Endocrine Disruption

Co-Elution and Identical Ionization Efficiency Relative to Unlabeled BP-1

2,3,4-Trihydroxybenzophenone-d5 is structurally identical to the target analyte except for the substitution of five hydrogen atoms with deuterium. This minimal isotopic difference ensures nearly identical physicochemical properties, including chromatographic retention time and electrospray ionization efficiency [1]. Consequently, the analyte and internal standard co-elute precisely and experience identical ion suppression or enhancement within the ion source. This behavior is in stark contrast to the use of non-isotopic structural analogs (e.g., benzophenone-3-d5 or propyl paraben), which often exhibit different retention times and differential matrix effects, leading to inaccurate quantitation [2].

Analytical Chemistry LC-MS/MS Method Development Quality Control

Optimal Use Cases for 2,3,4-Trihydroxybenzophenone-d5 in Analytical and Biomonitoring Workflows


Quantitative Biomonitoring of Benzophenone-1 Exposure in Human Population Studies

2,3,4-Trihydroxybenzophenone-d5 is the definitive internal standard for quantifying urinary concentrations of BP-1 (2,3,4-trihydroxybenzophenone) in human biomonitoring studies. The method relies on the compound's ability to correct for the documented +11% matrix effect in urine, ensuring accurate assessment of human exposure to this UV filter [1]. This application is critical for epidemiological research investigating the endocrine-disrupting potential of benzophenones.

Validation of LC-MS/MS Methods for Benzophenone-Type UV Filters in Environmental Matrices

When developing and validating analytical methods for the determination of hydroxylated benzophenones in complex environmental samples (e.g., wastewater, seawater, soil leachates), 2,3,4-Trihydroxybenzophenone-d5 serves as the essential SIL-IS for 2,3,4-trihydroxybenzophenone. Its high isotopic purity (≥98 atom % D) minimizes interference, while its co-elution behavior ensures robust quantification across variable sample matrices, meeting the stringent method validation criteria for environmental monitoring programs .

Metabolism and Pharmacokinetic Studies of Benzophenone Derivatives

In in vitro or in vivo studies investigating the metabolism of benzophenone or its derivatives, 2,3,4-Trihydroxybenzophenone-d5 is used as an internal standard to accurately quantify the formation of the 2,3,4-trihydroxybenzophenone metabolite. This is particularly relevant for studies examining the biotransformation of UV filters like oxybenzone (BP-3) in hepatic microsomes or animal models, where precise measurement of this specific hydroxylated metabolite is required .

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